3-fluorooxetane-3-carboxylic acid

Catalog No.
S6524792
CAS No.
1554199-62-0
M.F
C4H5FO3
M. Wt
120.08 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-fluorooxetane-3-carboxylic acid

CAS Number

1554199-62-0

Product Name

3-fluorooxetane-3-carboxylic acid

IUPAC Name

3-fluorooxetane-3-carboxylic acid

Molecular Formula

C4H5FO3

Molecular Weight

120.08 g/mol

InChI

InChI=1S/C4H5FO3/c5-4(3(6)7)1-8-2-4/h1-2H2,(H,6,7)

InChI Key

FARHFNZDBRSINU-UHFFFAOYSA-N

Canonical SMILES

C1C(CO1)(C(=O)O)F

3-fluorooxetane-3-carboxylic acid is a chemical compound characterized by the presence of a carboxylic acid functional group attached to a three-membered cyclic ether known as oxetane. The molecular formula for this compound is C5H7O3F, and it features a fluorine atom at the 3-position of the oxetane ring. This unique structure influences its chemical behavior and potential applications in various fields, including pharmaceuticals and organic synthesis.

Typical of carboxylic acids and cyclic ethers:

  • Nucleophilic Acyl Substitution: As a carboxylic acid, it can undergo nucleophilic acyl substitution reactions, which are facilitated by converting the carboxylic acid into a more reactive form, such as an acid chloride. This transformation typically involves reagents like thionyl chloride to replace the hydroxyl group with a better leaving group .
  • Esterification: The compound can react with alcohols in the presence of an acid catalyst to form esters through Fischer esterification. This process is reversible and can be driven by using an excess of either reactant .
  • Decarboxylation: Under certain conditions, 3-fluorooxetane-3-carboxylic acid may undergo decarboxylation, leading to the formation of fluorinated derivatives of oxetanes .

Synthesis of 3-fluorooxetane-3-carboxylic acid can be achieved through several methods:

  • Direct Fluorination: Starting from oxetane derivatives, selective fluorination can be performed using reagents like N-fluorobenzenesulfonimide or other fluorinating agents to introduce the fluorine atom at the desired position.
  • Carboxylation: The introduction of the carboxylic acid group can be accomplished via carbon dioxide insertion into reactive intermediates derived from oxetanes. This method often involves transition metal catalysts to facilitate the reaction .
  • Functional Group Transformations: Existing carboxylic acids or their derivatives can be modified through established organic transformations to yield 3-fluorooxetane-3-carboxylic acid.

The unique structure of 3-fluorooxetane-3-carboxylic acid lends itself to various applications:

  • Pharmaceuticals: Its potential biological activity makes it a candidate for developing new therapeutic agents, particularly in treating bacterial infections or viral diseases.
  • Chemical Synthesis: It serves as an intermediate in organic synthesis for constructing more complex molecules, particularly those containing fluorinated motifs that are important in medicinal chemistry.
  • Material Science: Due to its unique properties, it may find applications in developing new materials with specific mechanical or thermal characteristics.

Interaction studies involving 3-fluorooxetane-3-carboxylic acid focus on its reactivity with biological targets and other chemical species. Preliminary findings suggest that compounds with similar structures can interact with enzymes or receptors due to their spatial arrangement and functional groups. Understanding these interactions is crucial for predicting the compound's behavior in biological systems and its potential therapeutic effects.

Several compounds share structural similarities with 3-fluorooxetane-3-carboxylic acid, each exhibiting unique properties:

Compound NameStructure TypeKey Characteristics
3-methyloxetane-3-carboxylic acidOxetane derivativeExhibits different biological activity due to methyl substitution .
4-fluorooxetane-4-carboxylic acidOxetane derivativeSimilar reactivity but different stereochemistry .
2-fluoropropanoic acidCarboxylic acidSimple structure; used in various synthesis reactions .

The uniqueness of 3-fluorooxetane-3-carboxylic acid lies in its specific combination of functionalities (fluorine substitution and cyclic ether), which may confer distinct chemical reactivity and biological properties compared to these similar compounds.

Purity

95 ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

-0.4

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

120.02227218 g/mol

Monoisotopic Mass

120.02227218 g/mol

Heavy Atom Count

8

Dates

Last modified: 08-25-2023

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